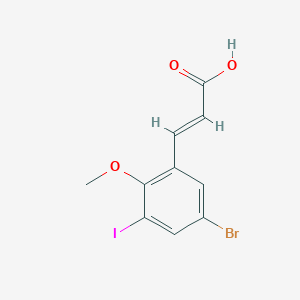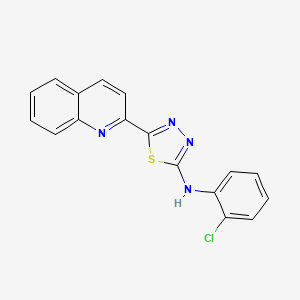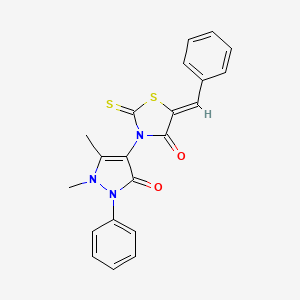![molecular formula C25H26N2O4S B10880205 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10880205.png)
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dimethoxyphenyl group, and a cyclohepta[c]pyrrolone core
Méthodes De Préparation
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclohepta[c]pyrrolone core. Common reagents used in these reactions include thiourea, dimethoxybenzaldehyde, and various alkylating agents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the cyclohepta[c]pyrrolone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to these targets, while the cyclohepta[c]pyrrolone core may influence the compound’s overall stability and bioavailability. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one include other thiazole derivatives and compounds with similar aromatic structures. For example:
2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid: This compound shares the thiazole and dimethoxyphenyl groups but lacks the cyclohepta[c]pyrrolone core.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar aromatic structure but features a pyrazoline ring instead of a thiazole ring. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H26N2O4S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C25H26N2O4S/c1-7-31-20-10-8-9-18(28)22-14(2)27(15(3)23(20)22)25-26-24(16(4)32-25)17-11-12-19(29-5)21(13-17)30-6/h8-13H,7H2,1-6H3 |
Clé InChI |
ALWPGGPTLVSFOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880130.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)


![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
![2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)

